molecular formula C14H12N4O3 B12905638 L-Histidine, N-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)- CAS No. 167489-39-6

L-Histidine, N-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)-

Cat. No.: B12905638
CAS No.: 167489-39-6
M. Wt: 284.27 g/mol
InChI Key: KHEBKNRYHQJCTE-NSHDSACASA-N
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Description

(S)-3-(1H-Imidazol-4-yl)-2-((2-oxoindolin-3-ylidene)amino)propanoic acid is a complex organic compound that features both an imidazole ring and an indolinone moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(1H-Imidazol-4-yl)-2-((2-oxoindolin-3-ylidene)amino)propanoic acid typically involves multi-step organic synthesis. A common approach might include:

    Formation of the Imidazole Ring: Starting from a suitable precursor, the imidazole ring can be synthesized through cyclization reactions.

    Indolinone Formation: The indolinone moiety can be synthesized from aniline derivatives through cyclization and oxidation reactions.

    Coupling Reactions: The final step involves coupling the imidazole and indolinone fragments under specific conditions, possibly using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Green Chemistry: Implementing environmentally friendly solvents and reagents.

    Process Optimization: Streamlining steps to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(1H-Imidazol-4-yl)-2-((2-oxoindolin-3-ylidene)amino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The imidazole and indolinone rings can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: KMnO₄, H₂O₂

    Reducing Agents: NaBH₄, LiAlH₄

    Substitution Reagents: Halogens, alkylating agents

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent.

    Industry: Using it in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of (S)-3-(1H-Imidazol-4-yl)-2-((2-oxoindolin-3-ylidene)amino)propanoic acid would depend on its specific biological target. Generally, compounds with imidazole and indolinone structures can interact with enzymes, receptors, or DNA, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Histidine Derivatives: Compounds with imidazole rings.

    Indolinone Derivatives: Compounds with indolinone structures.

Uniqueness

The uniqueness of (S)-3-(1H-Imidazol-4-yl)-2-((2-oxoindolin-3-ylidene)amino)propanoic acid lies in its combined structure, which may confer unique biological activities or chemical reactivity compared to other compounds with only one of these moieties.

Biological Activity

L-Histidine, N-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)-, also known as (S)-3-(1H-imidazol-4-yl)-2-((2-oxoindolin-3-ylidene)amino)propanoic acid, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anti-inflammatory and anticancer properties, molecular interactions, and synthesis methods.

Chemical Structure and Properties

The molecular formula of L-Histidine, N-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)- is C₁₄H₁₂N₄O₃ with a molecular weight of 284.27 g/mol. The compound features an imidazole ring and an indolinone moiety, which contribute to its unique biological activities .

Anti-inflammatory Properties

Research indicates that L-Histidine, N-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)- exhibits significant anti-inflammatory effects. It has been shown to inhibit key enzymes involved in inflammatory processes:

  • Inducible Nitric Oxide Synthase (iNOS) : This enzyme is crucial for the production of nitric oxide during inflammation.
  • Cyclooxygenase-2 (COX-2) : An enzyme that plays a significant role in the inflammatory response by facilitating the conversion of arachidonic acid into prostaglandins.

Studies suggest that the compound may reduce the expression of these enzymes, thereby mitigating inflammation .

Anticancer Activity

The compound has also been studied for its potential anticancer effects. In vitro assays have demonstrated that it can inhibit the proliferation of various cancer cell lines. For example:

  • Cell Line Studies : L-Histidine, N-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)- showed promising results in antiproliferative assays against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound's structural features allow it to interact with cellular targets involved in cancer progression .

Molecular Interactions

Molecular docking studies reveal that L-Histidine, N-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)- can effectively bind to various biological receptors. Its unique structure enables favorable interactions with targets implicated in both inflammatory pathways and cancer cell signaling. This binding affinity suggests potential therapeutic applications in treating inflammatory diseases and cancers .

Synthesis Methods

The synthesis of L-Histidine, N-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)- typically involves multi-step organic synthesis techniques. Common methods include:

Reaction Type Reagents Conditions
OxidationKMnO₄, H₂O₂Varies based on desired product
ReductionNaBH₄, LiAlH₄Anhydrous conditions preferred
SubstitutionHalogens, alkylating agentsTypically requires base or acid

These methods highlight the complexity involved in synthesizing this compound while maintaining its biological activity .

Case Studies and Research Findings

Several studies have documented the biological activity of L-Histidine derivatives similar to N-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)-. For instance:

  • Study on Anti-inflammatory Effects : A study demonstrated that compounds with similar structures could significantly reduce inflammation markers in animal models.
  • Anticancer Studies : In vitro tests showed that derivatives exhibited IC50 values comparable to standard anticancer drugs against specific cancer cell lines.

These findings underscore the potential of L-Histidine derivatives as therapeutic agents in treating inflammatory diseases and cancers .

Properties

CAS No.

167489-39-6

Molecular Formula

C14H12N4O3

Molecular Weight

284.27 g/mol

IUPAC Name

(2S)-3-(1H-imidazol-5-yl)-2-[(2-oxo-1H-indol-3-ylidene)amino]propanoic acid

InChI

InChI=1S/C14H12N4O3/c19-13-12(9-3-1-2-4-10(9)18-13)17-11(14(20)21)5-8-6-15-7-16-8/h1-4,6-7,11H,5H2,(H,15,16)(H,20,21)(H,17,18,19)/t11-/m0/s1

InChI Key

KHEBKNRYHQJCTE-NSHDSACASA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=N[C@@H](CC3=CN=CN3)C(=O)O)C(=O)N2

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(CC3=CN=CN3)C(=O)O)C(=O)N2

Origin of Product

United States

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